Allyl hexanoate - d2 Allyl hexanoate - d2
Brand Name: Vulcanchem
CAS No.: 1335401-50-7
VCID: VC0148402
InChI:
SMILES:
Molecular Formula: C9H14D2O2
Molecular Weight: 158.24

Allyl hexanoate - d2

CAS No.: 1335401-50-7

Cat. No.: VC0148402

Molecular Formula: C9H14D2O2

Molecular Weight: 158.24

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Allyl hexanoate - d2 - 1335401-50-7

Specification

CAS No. 1335401-50-7
Molecular Formula C9H14D2O2
Molecular Weight 158.24

Introduction

Chemical Structure and Properties

Molecular Structure

Allyl hexanoate - d2 shares the same basic structure as regular allyl hexanoate but with two hydrogen atoms replaced by deuterium. The parent compound has the molecular formula C₉H₁₆O₂, while the deuterated version would be represented as C₉H₁₄D₂O₂. The exact positions of the deuterium atoms can vary depending on the synthesis method, but they are typically located at metabolically stable positions to ensure retention during studies.

Physical and Chemical Properties

The physical and chemical properties of allyl hexanoate - d2 are expected to be similar to those of regular allyl hexanoate, with minor differences due to the isotope effect. Based on the data for regular allyl hexanoate, we can compile the following comparative table:

PropertyAllyl HexanoateAllyl Hexanoate - d2 (Estimated)
Molecular Weight156.22 g/mol Approximately 158.22 g/mol
Physical StateColorless to pale yellow liquid Colorless to pale yellow liquid
Boiling Point75-76°C at 15 mmHg Slightly higher than non-deuterated version
Density0.887 g/mL at 25°C Slightly higher than non-deuterated version
Solubility in WaterPractically insoluble (0.06 g/L) Similar to non-deuterated version
Log P3.191 at 20°C Similar to non-deuterated version
OdorSweet fruity pineapple, tropical, ethereal Similar to non-deuterated version

Synthesis Methods for Deuterated Allyl Hexanoate

General Approaches to Deuteration

The synthesis of deuterated compounds like allyl hexanoate - d2 typically follows one of several strategies:

  • Direct exchange of labile hydrogens using deuterated solvents

  • Chemical synthesis using deuterated starting materials

  • Catalytic exchange reactions

  • Enzymatic methods

Applications and Uses

Analytical Chemistry Applications

Allyl hexanoate - d2 serves several important functions in analytical chemistry:

  • Internal Standard: The deuterated compound can be used as an internal standard for quantitative analysis of allyl hexanoate in various matrices, including food products, fragrances, and environmental samples.

  • Tracer Studies: The unique mass signature allows researchers to track the compound's fate during processing, storage, or metabolism.

  • Method Development and Validation: Deuterated standards are crucial for developing and validating analytical methods for the detection and quantification of flavor and fragrance compounds.

Research Applications

In research settings, allyl hexanoate - d2 may be used for:

  • Metabolic Studies: To investigate the metabolic pathways of allyl hexanoate in biological systems.

  • Reaction Mechanism Studies: To elucidate reaction mechanisms involving allyl hexanoate through isotope effects.

  • Pharmacokinetic Research: To study the absorption, distribution, metabolism, and excretion of compounds with similar structures.

Industry Applications

While regular allyl hexanoate is widely used in the flavor and fragrance industry, the deuterated version is primarily a research tool. The non-deuterated compound is used for:

  • Food Flavoring: Used in pineapple and other fruit flavors, with specific use limits in various food categories (soft drinks 7.0 mg/kg, cold drinks 11.0 mg/kg, candy 32 mg/kg, baked food 25 mg/kg) .

  • Perfumery: Used in fruity top notes in combination with green mossy notes and to round off aldehyde notes .

  • Tobacco Flavoring: Used as a component in tobacco flavor formulations .

Analytical Methods and Characterization

Spectroscopic Methods

The deuterated nature of allyl hexanoate - d2 makes it particularly suitable for various spectroscopic techniques:

  • Mass Spectrometry: The molecular weight shift of approximately +2 amu compared to regular allyl hexanoate enables clear differentiation in mass spectra. This property is particularly useful for isotope dilution mass spectrometry (IDMS) applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinctive signals in ²H-NMR, while creating characteristic patterns in ¹H-NMR due to the absence of hydrogen signals at the deuterated positions.

  • Infrared Spectroscopy (IR): C-D bonds vibrate at lower frequencies compared to C-H bonds, creating distinctive IR absorption patterns.

Chromatographic Methods

Allyl hexanoate - d2 can be analyzed using various chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The slightly different retention time and distinctive mass fragmentation pattern make it easily distinguishable from the non-deuterated compound.

  • Liquid Chromatography (LC): While the chromatographic behavior is expected to be similar to regular allyl hexanoate, the mass detection allows clear differentiation.

Comparison with Non-deuterated Allyl Hexanoate

Chemical Behavior Differences

The deuterium isotope effect can influence several aspects of chemical behavior:

  • Reaction Rates: Reactions involving breaking of C-D bonds may proceed more slowly than equivalent reactions with C-H bonds due to the higher activation energy required.

  • Metabolic Stability: Deuterated compounds often show increased metabolic stability when the deuterium is located at a site of metabolic transformation.

  • Pharmacokinetics: The slight structural differences can sometimes lead to altered absorption, distribution, and excretion profiles in biological systems.

Practical Implications

These differences have practical implications for research applications:

  • Increased stability may make allyl hexanoate - d2 a more reliable internal standard over extended storage or analysis periods.

  • The altered metabolic profile could provide insights into the metabolic pathways of the parent compound.

  • The isotope effect could potentially be leveraged for studying reaction mechanisms involving allyl hexanoate.

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